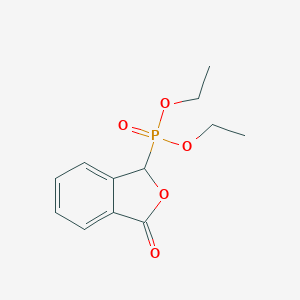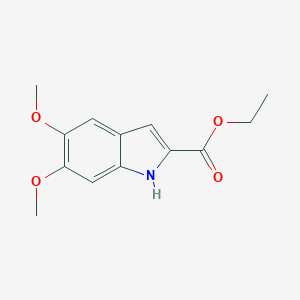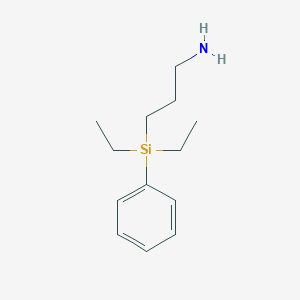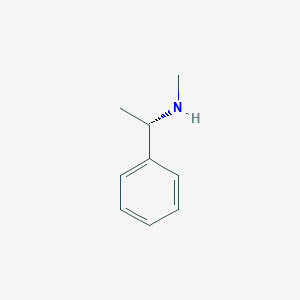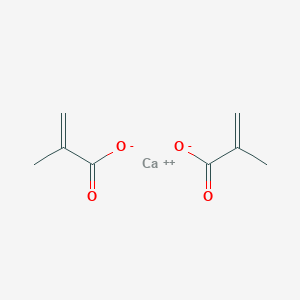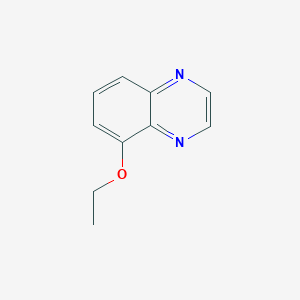![molecular formula C22H24N4 B101386 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- CAS No. 16739-54-1](/img/structure/B101386.png)
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
The compound has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of DNA topoisomerase II inhibitors and their effects on cancer cells. However, one limitation is that the compound is relatively unstable and requires careful handling.
Orientations Futures
There are several future directions for research on 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-. One area of interest is the development of analogs with improved stability and potency. Another direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's effects on normal cells need to be studied to determine its potential as a therapeutic agent.
In conclusion, 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound with potential applications in various fields, including cancer research and anti-inflammatory therapy. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it exhibits potent anticancer activity against a variety of cancer cell lines. While it has some limitations, the compound's potential as a therapeutic agent warrants further research.
Méthodes De Synthèse
The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the reaction of 2,6-diaminopyridine with cyclohexanone in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also shows promise as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
16739-54-1 |
|---|---|
Nom du produit |
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- |
Formule moléculaire |
C22H24N4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene |
InChI |
InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3 |
Clé InChI |
MHYZCCLMSWFKEN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
SMILES canonique |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



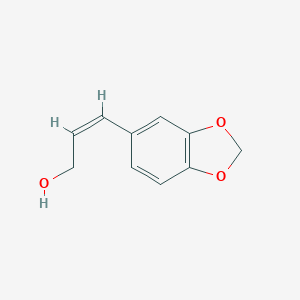
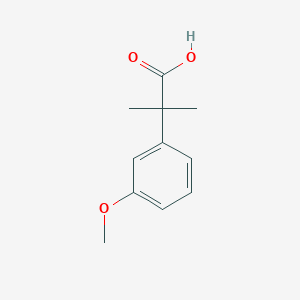
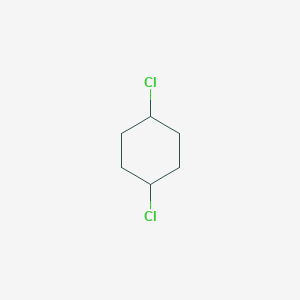
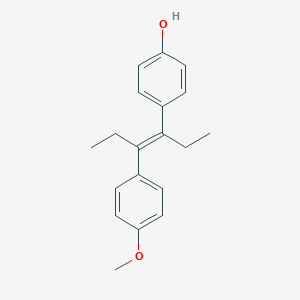
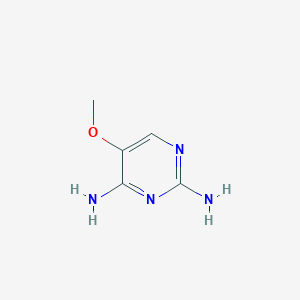
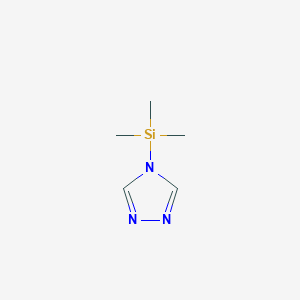
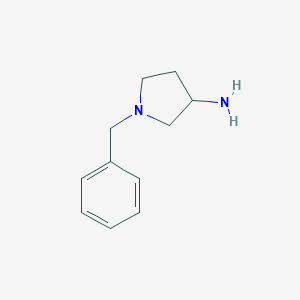
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
